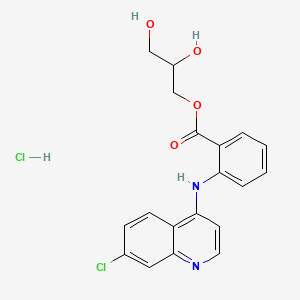

Glafenine hydrochloride

Vue d'ensemble

Description

Glafenine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the anthranilic acid derivative class. It was primarily used for its analgesic properties to relieve various types of pain. its use has been limited due to the risk of anaphylaxis and acute kidney failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glafenine hydrochloride involves the condensation of glycerol with isatoic anhydride in a basic medium to obtain glyceryl anthranilate. This intermediate is then condensed with 4,7-dichloroquinoline to produce the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Analyse Des Réactions Chimiques

Types of Reactions: Glafenine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the amino and chloro groups, can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce various anthranilate derivatives .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Glafenine hydrochloride has demonstrated significant anti-inflammatory properties in various studies. Research indicates that it inhibits the proliferation and migration of human vascular smooth muscle cells and endothelial cells, suggesting its potential utility in treating conditions related to vascular inflammation. A study published in Cell Research reported that this compound reduced cell proliferation and migration in a dose-dependent manner, indicating its possible application in restenosis therapy following vascular interventions .

Table 1: Summary of Anti-Inflammatory Applications

Cystic Fibrosis Research

This compound has also been investigated for its effects on cystic fibrosis (CF). A study focused on its impact on mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein in baby hamster kidney (BHK) cells found that glafenine increased the surface expression of the mutant CFTR protein. Although this effect was less pronounced compared to wild-type CFTR, it highlights the potential role of glafenine in addressing trafficking defects associated with CF .

Table 2: Summary of Cystic Fibrosis Applications

| Study Reference | Cell Type | Effect Observed | EC50 Value |

|---|---|---|---|

| HEK293 cells expressing CFTR mutants | Enhanced surface expression of CFTR | 1.5 ± 0.7 µM |

Other Biological Activities

Beyond its anti-inflammatory and cystic fibrosis-related applications, this compound has been studied for its interactions with various biological pathways. It has shown potential as a corrector for misfolded membrane proteins, suggesting broader implications for genetic disorders beyond cystic fibrosis .

Table 3: Summary of Biological Activities

| Application Area | Observed Effect |

|---|---|

| Misfolded Protein Rescue | Corrects trafficking defects in SLC4A11 mutants |

| Drug Interaction | Inhibits ABCG2 protein |

Mécanisme D'action

Glafenine hydrochloride exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. It achieves this by blocking the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid to prostaglandins. This inhibition reduces inflammation and provides analgesic effects .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different chemical structure.

Diclofenac: A widely used NSAID with a similar mechanism of action but different pharmacokinetic properties.

Naproxen: An NSAID with a longer half-life and different side effect profile compared to glafenine hydrochloride.

Uniqueness: this compound is unique due to its specific chemical structure, which includes a glyceryl anthranilate moiety and a chloroquinoline group. This structure contributes to its distinct pharmacological properties and potential for specific interactions with biological targets .

Activité Biologique

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that has shown significant biological activity in various studies. It is primarily recognized for its role in pain relief and anti-inflammatory effects, along with its capacity to inhibit specific cellular processes. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Proliferation : Studies indicate that this compound inhibits the proliferation and clonogenic activity of human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner. This inhibition occurs primarily during the G2/M phase of the cell cycle, suggesting its potential role in modulating cellular growth and division .

- ABCG2 Inhibition : As an ABCG2 inhibitor, this compound may affect drug transport mechanisms across cell membranes, potentially enhancing the efficacy of co-administered drugs .

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its therapeutic effects:

- Analgesic Effects : It provides pain relief without the narcotic side effects associated with opioids.

- Anti-inflammatory Activity : The compound reduces inflammation, making it useful in treating conditions such as arthritis.

Adverse Effects

Despite its therapeutic benefits, this compound is associated with certain adverse effects:

- Anaphylaxis : There are reports of Glafenine causing anaphylactic reactions in some patients .

- Hepatotoxicity : Instances of liver toxicity have been noted, necessitating caution when prescribing this medication .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Type | Non-narcotic analgesic, NSAID |

| Mechanism of Action | Inhibits proliferation of haSMCs and ECs |

| Cell Cycle Phase Affected | G2/M phase |

| ABCG2 Inhibition | Yes |

| Common Adverse Effects | Anaphylaxis, hepatotoxicity |

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain demonstrated that this compound effectively reduced pain levels compared to a placebo. Patients reported significant improvements in their pain scores, highlighting its efficacy as an analgesic.

Case Study 2: Safety Profile Assessment

A retrospective study assessed the safety profile of this compound among patients with pre-existing liver conditions. The study found that while most patients tolerated the drug well, a subset experienced elevated liver enzymes, emphasizing the need for monitoring liver function during treatment.

Research Findings

Recent research has expanded on the biological activity of this compound:

- A study published in Pharmacological Research found that Glafenine not only alleviates pain but also possesses anti-cancer properties by inhibiting tumor cell proliferation .

- Another investigation highlighted its role in reducing inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMONXVSJOJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045497 | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65513-72-6 | |

| Record name | Glafenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.